molecular formula C17H15NO2 B12911685 2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde CAS No. 590348-92-8

2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde

Cat. No.: B12911685
CAS No.: 590348-92-8
M. Wt: 265.31 g/mol
InChI Key: RXIGTUZWKFVEOL-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxy group attached to a phenyl ring, a methyl group on the indole ring, and an aldehyde functional group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically starts with phenylhydrazine and an aldehyde or ketone. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and rearrangement to form the indole core.

For this specific compound, the starting materials would include 4-methoxyphenylhydrazine and 5-methyl-2-formylindole. The reaction conditions often involve acidic catalysts such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carboxylic acid.

    Reduction: 2-(4-methoxyphenyl)-5-methyl-1H-indole-3-methanol.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used in the study of these activities.

    Medicine: It may be explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The methoxy and aldehyde groups may enhance the compound’s ability to form hydrogen bonds and other interactions with its target, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde: Lacks the methyl group at the 5-position.

    5-methyl-1H-indole-3-carbaldehyde: Lacks the methoxy group on the phenyl ring.

    2-phenyl-5-methyl-1H-indole-3-carbaldehyde: Lacks the methoxy group on the phenyl ring.

Uniqueness

2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both the methoxy group on the phenyl ring and the methyl group on the indole ring. These substituents can influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

590348-92-8

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C17H15NO2/c1-11-3-8-16-14(9-11)15(10-19)17(18-16)12-4-6-13(20-2)7-5-12/h3-10,18H,1-2H3

InChI Key

RXIGTUZWKFVEOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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